N-(2,4-dichlorobenzyl)-N'-styrylurea

Description

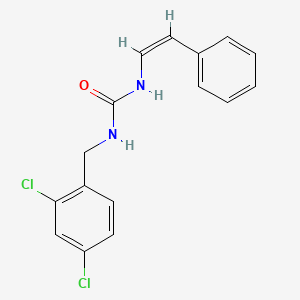

N-(2,4-Dichlorobenzyl)-N'-styrylurea is a urea derivative characterized by a 2,4-dichlorobenzyl group attached to a nitrogen atom and a styryl moiety at the N'-position. The 2,4-dichlorobenzyl group is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and target binding .

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-3-[(Z)-2-phenylethenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O/c17-14-7-6-13(15(18)10-14)11-20-16(21)19-9-8-12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,20,21)/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLWPOYDLHJPLJ-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CNC(=O)NCC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\NC(=O)NCC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-N’-styrylurea typically involves the reaction of 2,4-dichlorobenzyl chloride with styrylurea under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the urea linkage.

Industrial Production Methods

Industrial production of N-(2,4-dichlorobenzyl)-N’-styrylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-N’-styrylurea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the 2,4-dichlorobenzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-N’-styrylurea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s potential antimicrobial properties make it a candidate for biological studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,4-dichlorobenzyl)-N’-styrylurea exerts its effects involves interactions with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with microbial cell wall synthesis or protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidin-4-Amine Derivatives ()

Compounds such as 2-Chloro-N-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-amine (Compound 9) and 2-Piperazino-N-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-amine (Compound 11) share the N-(2,4-dichlorobenzyl) group but differ in substituents on the pyrimidine ring. Key differences include:

- Synthetic Yields: Compound 9 was synthesized with a 62.6% yield, while Compound 11 achieved 95.4%, suggesting that piperazino substitution improves reaction efficiency .

- Physicochemical Properties: Melting points vary significantly (e.g., Compound 7b: 167.8–169.5 °C), likely due to hydrogen bonding from morpholino groups .

Table 1: Pyrimidin-4-Amine Derivatives Comparison

| Compound ID | Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 9 | 2-Chloro, 6-methyl | 62.6 | Not reported |

| 11 | 2-Piperazino, 6-methyl | 95.4 | Not reported |

| 12a | 2-(Piperidin-2-yl)carbonyl | 71.4 | Not reported |

Thiazole Carboxamide Ureas ()

Antiviral agents like (E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide (Compound 1) incorporate a thiazole ring and carboxamide group. Comparisons include:

Organometallic Ru(II) Complexes ()

Key distinctions:

Crystal Structure and Hydrogen Bonding ()

- N-(2,4-Dichlorobenzyl)-4-nitroaniline crystallizes in a monoclinic system (space group P121/c1) with intermolecular N–H···O hydrogen bonds stabilizing the lattice .

- 4-Chloro-N-[(E)-2,4-dichlorobenzylidene]aniline forms Schiff bases, where conjugation between the benzylidene and aniline groups enhances planarity and electronic delocalization .

Table 2: Structural Features of Crystalline Analogs

Dichlorobenzyl-Substituted Amino Acids ()

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and its 2,6-dichloro analog exhibit similar IC50 values but distinct binding modes:

- Gibbs Free Energy: Both compounds show favorable binding (−6.4 and −6.5 kcal/mol), suggesting minor energetic differences despite structural variations .

Biological Activity

N-(2,4-dichlorobenzyl)-N'-styrylurea is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from diverse studies to present a comprehensive overview.

Chemical Structure and Synthesis

This compound belongs to the class of styrylureas, which are characterized by the presence of a urea functional group attached to a styryl moiety. The synthesis typically involves the reaction of 2,4-dichlorobenzylamine with a suitable isocyanate or through urea formation with styryl isocyanate. The precise synthetic route can influence the compound's biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 320.18 g/mol |

| Melting Point | 160-162 °C |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. In particular, it has shown significant efficacy against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

- In Vitro Studies : A series of tests demonstrated that derivatives of styrylurea exhibited submicromolar activity against MRSA and other clinically relevant strains. For instance, certain derivatives displayed Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against MRSA, indicating potent antibacterial properties .

- Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects is thought to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that it can inhibit the growth of various cancer cell lines.

- Cell Viability Assays : Research involving human cancer cell lines revealed that this compound can significantly reduce cell viability in a dose-dependent manner. IC50 values were reported in the micromolar range, showcasing its potential as an anticancer agent .

- Cytotoxicity : Importantly, cytotoxicity assays on primary mammalian cells indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications.

- Halogen Substitution : The introduction of halogens (e.g., chlorine) into the benzyl moiety has been correlated with enhanced antibacterial activity .

- Functional Group Variation : Variations in the urea linkage and styryl substituents have been systematically studied to optimize potency and selectivity against target pathogens.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of styrylurea derivatives demonstrated their effectiveness against multi-drug resistant strains. The results indicated that compounds with halogen substitutions exhibited superior activity compared to their non-substituted counterparts.

Case Study 2: Anticancer Potential

In another study focusing on breast cancer cell lines, this compound was shown to induce apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.